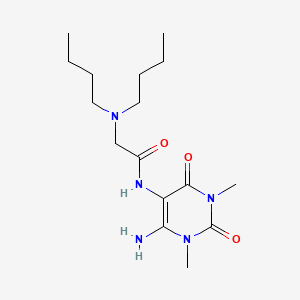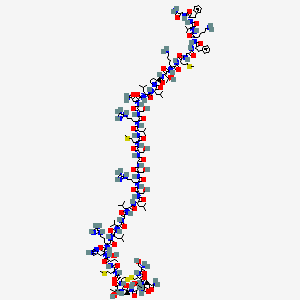
H-Ser-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Met-Thr-His-Arg-Leu-Val-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Ser-Met-Val-Arg-Ser-Asn-Leu-Leu-Pro-Thr-Lys-Met-Gly-Phe-Lys-Val-Phe-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRSP-1, also known as calcitonin receptor-stimulating peptide-1, is a peptide that acts as an agonist for the calcitonin receptor. It is known for its ability to stimulate the formation of cyclic adenosine monophosphate (cAMP) with a potency significantly greater than calcitonin. CRSP-1 does not exhibit activity at calcitonin-gene related peptide and adrenomedullin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
CRSP-1 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of CRSP-1 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.
Chemical Reactions Analysis
Types of Reactions
CRSP-1 undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bridges between cysteine residues.
Reduction: The breaking of disulfide bridges to yield free thiol groups.
Substitution: The replacement of specific amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents and conditions.
Major Products Formed
The major products formed from these reactions include modified versions of CRSP-1 with altered biological activity or stability. For example, oxidation leads to the formation of disulfide-bridged CRSP-1, which is crucial for its biological function.
Scientific Research Applications
CRSP-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating bone metabolism and energy homeostasis.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmaceutical studies.
Mechanism of Action
CRSP-1 exerts its effects by binding to the calcitonin receptor, leading to the activation of adenylate cyclase and subsequent increase in cAMP levels. This signaling pathway results in various physiological effects, including the inhibition of osteoclast formation and activity, suppression of food intake, and regulation of body temperature .
Comparison with Similar Compounds
CRSP-1 is unique in its high potency and specificity for the calcitonin receptor. Similar compounds include:
Calcitonin: A peptide hormone that also binds to the calcitonin receptor but with lower potency.
Calcitonin gene-related peptide: A member of the same peptide family but with different receptor specificity and biological effects.
Adrenomedullin: Another related peptide with distinct receptor interactions and functions.
CRSP-1 stands out due to its high efficacy in stimulating cAMP formation and its specific biological activities, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C175H294N54O49S5/c1-84(2)61-109(198-130(243)75-195-165(271)132(89(11)12)222-157(263)112(64-87(7)8)209-145(251)103(45-35-54-189-173(182)183)202-155(261)115(68-99-71-188-83-196-99)215-170(276)137(95(20)237)226-150(256)108(51-60-281-24)206-162(268)124-82-283-282-81-123(220-140(246)100(178)76-230)163(269)213-117(70-127(180)240)158(264)227-135(93(18)235)168(274)197-92(17)139(245)225-136(94(19)236)171(277)221-124)151(257)210-111(63-86(5)6)153(259)219-121(79-233)160(266)203-104(46-36-55-190-174(184)185)146(252)217-119(77-231)143(249)194-74-131(244)200-120(78-232)159(265)205-107(50-59-280-23)149(255)224-133(90(13)14)166(272)207-105(47-37-56-191-175(186)187)147(253)218-122(80-234)161(267)212-116(69-126(179)239)156(262)211-110(62-85(3)4)152(258)216-118(65-88(9)10)172(278)229-57-38-48-125(229)164(270)228-138(96(21)238)169(275)208-101(43-31-33-52-176)144(250)204-106(49-58-279-22)141(247)193-73-129(242)199-114(67-98-41-29-26-30-42-98)154(260)201-102(44-32-34-53-177)148(254)223-134(91(15)16)167(273)214-113(142(248)192-72-128(181)241)66-97-39-27-25-28-40-97/h25-30,39-42,71,83-96,100-125,132-138,230-238H,31-38,43-70,72-82,176-178H2,1-24H3,(H2,179,239)(H2,180,240)(H2,181,241)(H,188,196)(H,192,248)(H,193,247)(H,194,249)(H,195,271)(H,197,274)(H,198,243)(H,199,242)(H,200,244)(H,201,260)(H,202,261)(H,203,266)(H,204,250)(H,205,265)(H,206,268)(H,207,272)(H,208,275)(H,209,251)(H,210,257)(H,211,262)(H,212,267)(H,213,269)(H,214,273)(H,215,276)(H,216,258)(H,217,252)(H,218,253)(H,219,259)(H,220,246)(H,221,277)(H,222,263)(H,223,254)(H,224,255)(H,225,245)(H,226,256)(H,227,264)(H,228,270)(H4,182,183,189)(H4,184,185,190)(H4,186,187,191)/t92-,93+,94+,95+,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,132-,133-,134-,135-,136-,137-,138-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXYZTLKVIEHJD-BDNMSBJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)N)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)N)[C@@H](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C175H294N54O49S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4099 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
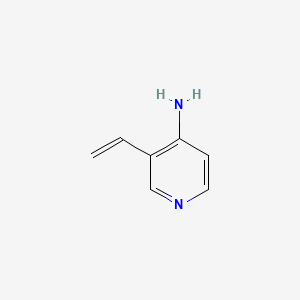

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)
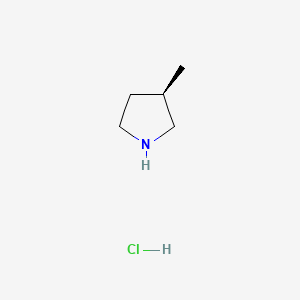
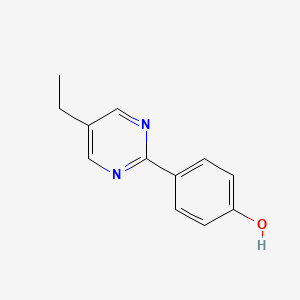

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)
